2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
CAS No.: 1076198-72-5
Cat. No.: VC0018927
Molecular Formula: C11H16N2O2
Molecular Weight: 208.261
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076198-72-5 |
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Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.261 |
IUPAC Name | 1-(3-ethyl-5-methylpyrazin-2-yl)ethyl acetate |
Standard InChI | InChI=1S/C11H16N2O2/c1-5-10-11(8(3)15-9(4)14)12-6-7(2)13-10/h6,8H,5H2,1-4H3 |
Standard InChI Key | WZCFNNCLFJHBNE-UHFFFAOYSA-N |
SMILES | CCC1=NC(=CN=C1C(C)OC(=O)C)C |
Introduction
Chemical Structure and Properties
Structural Features
2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine is a substituted pyrazine with three functional groups attached to the heterocyclic ring. The compound can be understood as a derivative of simpler pyrazines found in the research data, particularly 2-Ethenyl-3-ethyl-5-methylpyrazine. The key structural difference is the presence of an acetoxyethyl group (CH₃COOCH(CH₃)-) at position 2, replacing the ethenyl (vinyl) group found in 2-Ethenyl-3-ethyl-5-methylpyrazine.
Predicted Physicochemical Properties
Based on structurally similar pyrazine derivatives, we can predict some physicochemical properties of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. The related compound 2-Ethenyl-3-ethyl-5-methylpyrazine has the following properties that may serve as a reference:
Property | 2-Ethenyl-3-ethyl-5-methylpyrazine | Predicted for 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine |
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Molecular Formula | C₉H₁₂N₂ | C₁₁H₁₆N₂O₂ |
Molecular Weight | 148.20 g/mol | 208.26 g/mol (estimated) |
XLogP3 | 1.9 | Higher due to acetoxyethyl group |
Hydrogen Bond Donor Count | 0 | 0 |
Hydrogen Bond Acceptor Count | 2 | 4 (includes acetoxy oxygens) |
Rotatable Bond Count | 2 | 4-5 (estimated) |
Topological Polar Surface Area | 25.8 Ų | Higher due to acetoxy group |
The addition of the acetoxyethyl group would likely increase molecular weight, lipophilicity, and topological polar surface area compared to 2-Ethenyl-3-ethyl-5-methylpyrazine .
Related Compounds and Comparative Analysis
2-Ethenyl-3-ethyl-5-methylpyrazine
This closely related compound (CAS: 181589-32-2) shares the core structure with our compound of interest but has a vinyl group instead of an acetoxyethyl group at position 2. It has a molecular weight of 148.20 g/mol and demonstrates certain physicochemical properties that may be relevant to understanding 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine .
Key properties include:
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Boiling point: 202-203°C at 760 mm Hg
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XLogP3: 1.9 (indicating moderate lipophilicity)
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No hydrogen bond donors and 2 hydrogen bond acceptors
2,3-Diethyl-5-methylpyrazine
Another related pyrazine derivative (CAS: 18138-04-0) that differs in having an ethyl group at position 2 instead of an acetoxyethyl group. This compound has been more extensively studied and characterized:
Property | Value |
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Molecular Formula | C₉H₁₄N₂ |
Molecular Weight | 150.22 g/mol |
Physical Appearance | Clear light yellow liquid |
Boiling Point | 95°C (at 20 mmHg) |
Density | 0.949 g/mL at 25°C |
Flash Point | 176°F |
LogP | 2.16 |
Solubility | Slightly soluble in water; soluble in chloroform and methanol |
This compound is characterized by a nutty, roasted, vegetable aroma and has been identified in various food products including coffee, potato products, cheese, meats, and cocoa .
Analytical Characterization
For complete characterization of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, the following analytical techniques would typically be employed:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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UV-Visible spectroscopy
Chromatographic Methods
Similar to related compounds, 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine would likely be characterized using:
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Gas Chromatography (GC)
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography-Mass Spectrometry (GC-MS)
The Kovats Retention Index could be determined for both non-polar and polar columns, similar to how it's reported for 2-Ethenyl-3-ethyl-5-methylpyrazine (non-polar: 1172; polar: 1577, 1585) .
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